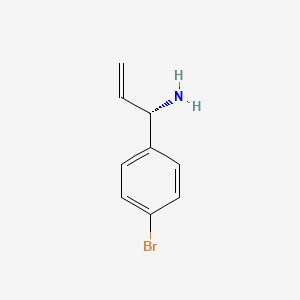

(1S)-1-(4-Bromophenyl)prop-2-EN-1-amine

Description

(1S)-1-(4-Bromophenyl)prop-2-EN-1-amine is a chiral amine featuring a brominated aromatic ring and an allylic amine group.

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

(1S)-1-(4-bromophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m0/s1 |

InChI Key |

ZXZSYYGFRUPTLU-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC=C(C=C1)Br)N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Bromophenyl)prop-2-EN-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 4-bromo-β-nitrostyrene.

Reduction: The nitro group in 4-bromo-β-nitrostyrene is then reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Stereoselective Synthesis: The final step involves the stereoselective reduction of the double bond to obtain the (1S)-enantiomer of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: The compound can be reduced to form saturated amines or alcohols.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(4-Bromophenyl)prop-2-EN-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride :

- Structural Difference : The bromophenyl group is at the 3-position (vs. 1-position in the target compound), and the amine is protonated as a hydrochloride salt.

- Implications : The salt form enhances solubility in polar solvents, while the substituent position alters steric and electronic effects on the conjugated system. The (E)-configuration further affects molecular geometry and intermolecular interactions .

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies.

- (1S)-1-(5-Bromo-1-benzofuran-2-yl)butan-1-amine: Structural Difference: Incorporates a benzofuran ring instead of a simple bromophenyl group, introducing oxygen heteroatoms and extended π-conjugation. Implications: The benzofuran moiety increases lipophilicity and may enhance binding to aromatic receptors (e.g., serotonin receptors).

Functional Group Variations

- (E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one :

- Structural Difference : Replaces the amine with a ketone group and includes an iodophenyl substituent.

- Implications : The ketone group enables hydrogen bonding with proteins, while iodine’s larger atomic radius enhances van der Waals interactions. This compound’s chalcone scaffold is associated with antioxidant and antimicrobial activities .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal stability and solubility, differ significantly among analogs:

- The free amine in (1S)-1-(4-Bromophenyl)prop-2-EN-1-amine can act as both a donor and acceptor, facilitating strong intermolecular interactions.

- In contrast, the hydrochloride salt of (E)-3-(4-Bromophenyl)prop-2-en-1-amine forms ionic bonds with chloride ions, leading to distinct crystal lattice arrangements .

Enantiomeric Effects

The (1S) configuration of the target compound may confer stereoselective interactions in biological systems. For example, analogs like (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine exhibit enantiomer-dependent activity in receptor binding assays, underscoring the importance of chirality in drug design .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Functional Group | Substituent Position | Salt Form | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₉H₁₀BrN | Amine | 1-position | Free base | Chiral, conjugated double bond |

| (E)-3-(4-Bromophenyl)prop-2-en-1-amine HCl | C₉H₁₁BrClN | Amine (HCl salt) | 3-position | Hydrochloride | Enhanced solubility, ionic interactions |

| (E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one | C₁₅H₁₀BrIO | Ketone | 1- and 3-positions | None | Antioxidant, antimicrobial activity |

| (1S)-1-(5-Bromo-1-benzofuran-2-yl)butan-1-amine | C₁₂H₁₄BrNO | Amine | Benzofuran ring | Free base | Lipophilic, flexible alkyl chain |

Biological Activity

(1S)-1-(4-Bromophenyl)prop-2-EN-1-amine, also known as 4-bromo-phenylprop-2-en-1-amine, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound's IUPAC name is 1-(4-bromophenyl)-2-propenylamine, with the molecular formula C₉H₁₀BrN. It has a purity of 98% and is typically stored under nitrogen at 4°C to protect it from light degradation . The compound's structure includes a bromine atom, which is known to influence its biological activity significantly.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 75 µg/mL |

| Escherichia coli | <125 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

| Bacillus subtilis | 100 µg/mL |

These findings indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

The antimicrobial effect of this compound is attributed to its ability to disrupt bacterial cell membranes. The compound's lipophilicity allows it to penetrate bacterial membranes effectively, leading to increased permeability and subsequent cell death . Additionally, it may inhibit efflux pumps in bacteria, further enhancing its antibacterial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds and their derivatives. For instance:

Study on Derivatives:

A study investigating various derivatives of propene amines found that halogen substitutions significantly increase antimicrobial activity. Compounds similar to this compound exhibited enhanced activity against resistant strains of bacteria due to structural modifications that improve binding affinity to microbial targets .

Clinical Relevance:

In clinical settings, compounds with similar structures have been explored for their potential in treating infections caused by antibiotic-resistant bacteria. The presence of bromine was noted as a critical factor in enhancing the therapeutic index of these compounds .

Q & A

Basic: What are the optimal synthetic routes for (1S)-1-(4-Bromophenyl)prop-2-en-1-amine, and how can stereochemical purity be ensured during synthesis?

Methodological Answer:

Synthetic routes for bromophenyl-substituted amines often involve cross-coupling reactions or condensation of pre-functionalized intermediates. For example, halogenated precursors like 4-bromobenzaldehyde can undergo enantioselective Strecker synthesis or reductive amination with allyl amines to introduce the prop-2-en-1-amine moiety . To ensure stereochemical purity, asymmetric catalysis (e.g., chiral ligands or enzymes) or chiral resolution via diastereomeric salt formation is recommended. Monitoring enantiomeric excess (ee) requires chiral HPLC or polarimetry, while intermediates should be validated using coupling constants to confirm E/Z isomerism in the propene chain .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- : Assign peaks using DEPT-135 and 2D techniques (HSQC, HMBC) to resolve overlapping signals from the bromophenyl and propene groups. The allylic amine proton typically appears downfield (δ ~3.5–4.5 ppm) .

- IR : Confirm the amine N–H stretch (~3300 cm) and C=C absorption (~1600 cm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides absolute configuration verification. Hydrogen-bonding networks can be analyzed via Mercury software to identify packing motifs .

Advanced: How can researchers confirm chiral purity in crystallographic studies, particularly when centrosymmetric space groups obscure enantiomeric discrimination?

Methodological Answer:

The Flack parameter () is superior to Rogers’ for enantiomorph-polarity estimation in near-centrosymmetric structures. Refinement using SHELXL with high-resolution data (≤ 0.8 Å) and a robust twin-law model (if twinning is present) improves accuracy. For ambiguous cases, compare experimental and calculated Bijvoet differences using the Hooft parameter in PLATON .

Advanced: How can contradictions between predicted and observed hydrogen-bonding patterns in crystal structures be resolved?

Methodological Answer:

Graph set analysis (GSA) is critical for interpreting hydrogen-bonding motifs. For this compound, analyze donor-acceptor distances (D–A < 3.5 Å) and angles (θ > 120°) to distinguish intramolecular vs. intermolecular interactions. Discrepancies may arise from dynamic disorder or solvent inclusion; use SQUEEZE in PLATON to model diffuse electron density .

Advanced: What strategies address discrepancies in enantiomer refinement data caused by pseudosymmetry or twinning?

Methodological Answer:

- Twinning : Apply the TWIN/BASF commands in SHELXL to refine twin fractions. For pseudo-merohedral twinning, use HKLF 5 format for data integration.

- Pseudosymmetry : Restrain chiral centers with DFIX/SADI commands to prevent overparameterization. Validate models with R < 0.05 and a low Δ/σ(max) in final cycles .

Advanced: How does the 4-bromophenyl group influence supramolecular assembly in chiral amine derivatives?

Methodological Answer:

The electron-withdrawing bromine atom enhances π–π stacking of the phenyl ring (face-to-face distances ~3.5–4.0 Å) and directs C–Br⋯H–N hydrogen bonds (D–A ~2.8–3.2 Å). These interactions stabilize helical or layered packing motifs, as seen in related bromophenyl crystals. Computational studies (Hirshfeld surface analysis) quantify these contributions .

Advanced: What experimental design considerations are critical for studying the biological activity of this compound?

Methodological Answer:

- Enzyme Assays : Use racemic and enantiopure samples to assess stereospecificity. Monitor binding kinetics (SPR or ITC) with target receptors (e.g., GPCRs or kinases).

- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) with LC-MS quantification. Compare degradation rates of (1S) vs. (1R) enantiomers to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.